1-Bromo-3-bromomethyl-2-chloro-4-fluorobenzene

Description

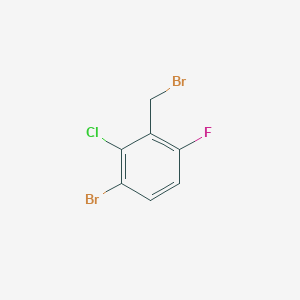

1-Bromo-3-bromomethyl-2-chloro-4-fluorobenzene is a polyhalogenated aromatic compound featuring a benzene ring substituted with bromine (position 1), a bromomethyl group (CH₂Br, position 3), chlorine (position 2), and fluorine (position 4). Its molecular formula is C₇H₄Br₂ClF, with a molar mass of 302.37 g/mol . The presence of multiple halogen substituents and a reactive bromomethyl group makes it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical manufacturing.

Properties

IUPAC Name |

1-bromo-3-(bromomethyl)-2-chloro-4-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2ClF/c8-3-4-6(11)2-1-5(9)7(4)10/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWHHSJJVFHZARS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CBr)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2ClF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401235624 | |

| Record name | 1-Bromo-3-(bromomethyl)-2-chloro-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401235624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003608-90-9 | |

| Record name | 1-Bromo-3-(bromomethyl)-2-chloro-4-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003608-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-(bromomethyl)-2-chloro-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401235624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-bromomethyl-2-chloro-4-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 3-bromomethyl-2-chloro-4-fluorobenzene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process often includes halogenation reactions followed by purification steps to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-bromomethyl-2-chloro-4-fluorobenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions or amines under basic conditions.

Electrophilic Substitution: The compound can participate in further electrophilic substitution reactions, introducing additional functional groups onto the benzene ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of Lewis acids like aluminum chloride are employed.

Major Products:

Nucleophilic Substitution: Products include substituted benzenes with nucleophiles replacing the bromine atoms.

Electrophilic Substitution: Products include polyhalogenated benzenes with additional halogen atoms.

Scientific Research Applications

Scientific Research Applications

1-Bromo-3-bromomethyl-2-chloro-4-fluorobenzene serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Pharmaceutical Synthesis

This compound is utilized in the synthesis of various active pharmaceutical ingredients (APIs). Its bromomethyl group allows for nucleophilic substitution reactions, leading to the formation of more complex structures.

Case Study: Synthesis of Anticancer Agents

Research indicates that derivatives of this compound can be synthesized to develop selective estrogen receptor modulators (SERMs) used in breast cancer treatment. The compound's structure facilitates the introduction of functional groups necessary for biological activity, enhancing its efficacy against estrogen receptor-positive cancers .

Agrochemical Development

This compound is also significant in the production of herbicides. It acts as an intermediate for synthesizing tetrahydrophthalimide derivatives, which exhibit herbicidal properties.

Case Study: Herbicide Synthesis

A patent describes methods for producing herbicides using this compound as a precursor, demonstrating its utility in agricultural chemistry. The synthesis involves reactions with various nucleophiles to create herbicidal agents effective against a range of weeds .

Summary of Applications

Mechanism of Action

The mechanism of action of 1-Bromo-3-bromomethyl-2-chloro-4-fluorobenzene involves its interaction with nucleophiles and electrophiles. The presence of multiple halogen atoms on the benzene ring makes it highly reactive towards nucleophilic substitution reactions. The compound can form intermediates that undergo further transformations, leading to the formation of various products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

The reactivity and physical properties of halogenated aromatics are highly dependent on substituent positions and electronic effects. Below is a comparative analysis of key analogs:

Research Findings and Computational Insights

Density-functional theory (DFT) studies, such as those by Becke (1993), highlight the importance of exact exchange in modeling halogenated aromatics. The target compound’s electronic structure—dictated by bromine (electronegativity = 2.96) and fluorine (3.98)—could be accurately simulated using hybrid functionals, aiding in predicting reaction sites and stability .

Biological Activity

1-Bromo-3-bromomethyl-2-chloro-4-fluorobenzene (CAS No. 1003608-90-9) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies supported by diverse scientific sources.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₃Br₃ClF |

| Molecular Weight | 292.36 g/mol |

| Boiling Point | 194 °C |

| Density | 1.727 g/cm³ |

| Hazard Classification | Harmful if swallowed; causes severe skin burns and eye damage |

Antimicrobial Properties

Recent studies have indicated that halogenated compounds, including various brominated and chlorinated derivatives, exhibit significant antimicrobial activity. The specific biological activity of this compound has not been extensively documented; however, related compounds demonstrate a range of biological effects, including:

- Inhibition of Bacterial Growth : Compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential antimicrobial properties for this compound as well.

- Mechanism of Action : The biological activity is often attributed to the halogen substituents that enhance lipophilicity, allowing better membrane penetration and interaction with microbial targets.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study investigated the antimicrobial activity of halogenated phenyl compounds against Staphylococcus aureus and Escherichia coli. While specific results for this compound were not reported, the general trend indicated that increased halogenation correlates with enhanced antimicrobial potency .

- Structure-Activity Relationship (SAR) : Research into SAR has shown that the presence of multiple halogens can significantly affect the biological activity of benzene derivatives. For instance, compounds with both bromine and chlorine exhibited stronger inhibition against microbial growth compared to their mono-substituted counterparts.

- Potential Therapeutic Applications : The compound's unique structure suggests potential applications in drug development, particularly in designing new antimicrobial agents or as intermediates in synthesizing more complex pharmaceuticals .

Q & A

Q. What are the primary synthetic routes for 1-Bromo-3-bromomethyl-2-chloro-4-fluorobenzene, and how can reaction conditions be optimized for halogen retention?

Polyhalogenated benzenes are typically synthesized via sequential halogenation or cross-coupling reactions. For example, Suzuki-Miyaura coupling with boronic esters (e.g., 2-cyanoarylboronic esters) can generate biphenyl intermediates, which are precursors for complex heterocycles like phenanthridines . Optimization involves controlling reaction temperature (e.g., 80–100°C), using Pd-based catalysts (e.g., Pd(PPh₃)₄), and maintaining anhydrous conditions to prevent dehalogenation. Purity validation via GC/HPLC (>97% purity) ensures minimal byproducts .

Q. How should researchers purify and characterize this compound to ensure structural fidelity?

Purification methods include column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol. Characterization requires a combination of ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and FTIR. For example, NMR splitting patterns distinguish between adjacent halogens (e.g., fluorine coupling in aromatic protons), while HRMS confirms the molecular ion peak (e.g., m/z 209.442 for C₆H₃BrClF) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the regioselectivity of reactions involving this compound?

Hybrid DFT functionals like B3LYP, which incorporate exact exchange terms, are critical for modeling halogenated aromatics. Becke’s studies demonstrate that including exact exchange improves thermochemical accuracy (e.g., atomization energy deviations <2.4 kcal/mol), enabling precise prediction of bond dissociation energies and reactive sites . Basis sets like 6-311++G(d,p) are recommended for halogen electronegativity effects.

Q. What strategies resolve contradictions in spectroscopic data for polyhalogenated benzenes, particularly between NMR and X-ray crystallography?

Discrepancies often arise from dynamic effects (e.g., rotational barriers in solid vs. solution states). To address this:

Q. How can decomposition pathways during storage be mitigated for halogen-rich compounds like this derivative?

Decomposition is minimized by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.